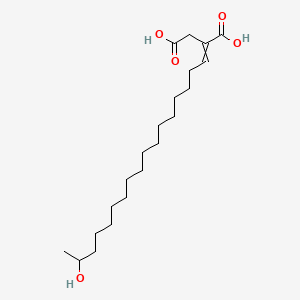
2-(16-Hydroxyheptadecylidene)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(16-Hydroxyheptadecylidene)butanedioic acid can be achieved through several synthetic routes. One common method involves the esterification of succinic acid (butanedioic acid) with a long-chain alcohol, followed by hydrolysis to yield the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted esterification techniques to optimize yield and minimize waste. This method utilizes a heterogeneous catalyst in a microwave reactor, allowing for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(16-Hydroxyheptadecylidene)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can produce primary or secondary alcohols.
Scientific Research Applications
2-(16-Hydroxyheptadecylidene)butanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(16-Hydroxyheptadecylidene)butanedioic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a modulator of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(16-Hydroxyheptadecylidene)butanedioic acid can be compared with other similar compounds, such as:
Fumaric Acid: A trans isomer of butenedioic acid, known for its role in the Krebs cycle.
Maleic Acid: A cis isomer of butenedioic acid, used in the production of resins and coatings.
Succinic Acid: A simpler dicarboxylic acid, used as a precursor for various industrial chemicals.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
62722-96-7 |
|---|---|
Molecular Formula |
C21H38O5 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(16-hydroxyheptadecylidene)butanedioic acid |
InChI |
InChI=1S/C21H38O5/c1-18(22)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-19(21(25)26)17-20(23)24/h16,18,22H,2-15,17H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
IYTRZUNPZJXVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCC=C(CC(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















